(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one
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Overview
Description
(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[330]octane-2-one is a complex organic compound featuring a bicyclic structure with nitrogen and oxygen heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one typically involves multi-step organic reactions. One common approach is the rearrangement of norbornadiene derivatives through cycloaddition reactions, followed by functional group modifications . The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound can be challenging due to the high strain energy associated with the bicyclic ring system. advancements in catalytic processes and flow chemistry have enabled more efficient production methods. For instance, the use of palladium-catalyzed reactions and photochemical transformations has shown promise in scaling up the synthesis of such complex molecules .
Chemical Reactions Analysis
Types of Reactions
(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, forming amides or other nitrogen-containing derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include PCC for oxidation, LiAlH4 for reduction, and tosyl chloride for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include ketones, alcohols, and various nitrogen-containing derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant pharmacological potential.
8-Azabicyclo[3.2.1]octane: A core structure in tropane alkaloids, known for their biological activities.
Uniqueness
(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one is unique due to its specific arrangement of functional groups and the presence of both nitrogen and oxygen heteroatoms within the bicyclic framework. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
(7R,7aR)-7-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-1-2-7-4(5)3-10-6(7)9/h4-5,8H,1-3H2/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDASDIGQWQAMP-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C1O)COC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@@H]([C@@H]1O)COC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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